3-Phenylsydnone
Overview
Description
Synthesis Analysis
3-Phenylsydnone and its derivatives are synthesized through various methods. For example, a method for the synthesis of 3-methyl-4-phenylsydnone involved UV irradiation in solution, generating nitrile-imine which reacts with activated C, C double bonds and heterocumulenes to give five-membered heterocycles (Pfoertner & Foricher, 1980). Another synthesis approach described the creation of derivatives of 3-phenylsydnone with a pyrazolyl moiety (Havanur, Badami, & Puranik, 1980).
Molecular Structure Analysis
The molecular structure of 3-Phenylsydnone derivatives has been confirmed through various spectroscopic techniques. For example, a study on the synthesis of 2H-indazole-4,7-dione derivatives from 3-phenylsydnone used X-ray methods to determine the crystal structure (Nan'ya et al., 1987).
Chemical Reactions and Properties
3-Phenylsydnone undergoes various chemical reactions. A thermal reaction of 3-phenylsydnone with isoprene yielded different cycloaddition products, demonstrating its reactivity (Haneda, Imagawa, & Kawanisi, 1976). The photochemical reactions of 3-Phenylsydnone derivatives have also been explored, yielding diverse products depending on the reaction conditions (Huseya, Chinone, & Ohta, 1972).
Physical Properties Analysis
The physical properties of sydnone derivatives have been investigated through various measurements such as dielectric constant, refractive index, density, and viscosity. For instance, the dielectric constant of 3-propylsydnone was found to be very high compared to many organic solvents (Sasaki & Ishibashi, 1990).
Chemical Properties Analysis
The chemical properties of 3-Phenylsydnone and its derivatives are unique due to the mesoionic nature of sydnones. The electrophilic substitution reactions of various sydnone derivatives have been studied to understand the dual nature of the sydnone ring (Ding et al., 2013). Also, the donor-acceptor properties of sydnone derivatives have been investigated, revealing their high dielectric constants and other unique characteristics (Handa et al., 1997).
Scientific Research Applications
Synthesis of Heterocyclic Compounds : 3-Phenylsydnone has been used as a versatile precursor in synthesizing various heterocyclic compounds like pyrazoles, fused pyranopyrazoles, 1,3,4-thiadiazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles. These compounds have shown high fungicidal activities, indicating potential applications in pharmaceuticals and agriculture (Jogul et al., 2009).
Photochemical Reactions : Studies on the photochemical reactions of 3-Phenylsydnone, such as with 3-Methyl-4-phenylsydnone, have shown its capability to generate heterocycles upon UV irradiation. This property can be exploited in synthetic chemistry for creating diverse molecular structures (Pfoertner & Foricher, 1980).
Central Nervous System Depression Properties : Certain disubstituted 3-Phenylsydnones have been synthesized and screened for CNS depression properties. Specific substitutions in the phenyl ring of these compounds have shown to enhance CNS depression action, suggesting their potential use in developing new CNS depressants (Ugarkar et al., 1978).
Synthesis of Sydnone Complexes : 3-Phenylsydnone has been used in the synthesis of complexes with metals such as palladium and platinum. These complexes have applications in organic synthesis and potentially in the development of new materials (Kalinin et al., 1989).
Antibacterial Agents : Several 3-Phenylsydnone derivatives have been synthesized and tested for antibacterial activity. The findings suggest their potential as novel antibacterial agents, which could be significant in addressing antibiotic resistance issues (Moustafa et al., 2004).
Anti-Inflammatory and Analgesic Testing : Various styrylcarbonyl 3-Phenylsydnone derivatives have been synthesized and evaluated for their anti-inflammatory, analgesic, and antipyretic properties. Some of these compounds have shown promising results, indicating their potential in developing new drugs for pain and inflammation management (Satyanarayana & Rao, 1995).
Future Directions
properties
IUPAC Name |
3-phenyloxadiazol-3-ium-5-olate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8-6-10(9-12-8)7-4-2-1-3-5-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEVEDHJIGSXDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[N+]2=NOC(=C2)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00152639 | |
Record name | 3-Phenylsydnone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00152639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26666565 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Phenylsydnone | |
CAS RN |
120-06-9 | |
Record name | 1,2,3-Oxadiazolium, 5-hydroxy-3-phenyl-, inner salt | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Phenylsydnone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Phenylsydnone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73766 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Phenylsydnone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19561 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Phenylsydnone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00152639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-phenyloxadiazol-3-ium-5-olate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-PHENYLSYDNONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8AKY6TN6P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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